molecular formula C11H16FN B3198688 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 1016506-81-2

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B3198688
CAS No.: 1016506-81-2
M. Wt: 181.25 g/mol
InChI Key: ZUCBPXHMAQFYAI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Intermediate Compounds

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing materials like flurbiprofen, demonstrates the importance of fluorophenyl compounds in synthetic organic chemistry. The synthesis process addresses challenges like the high cost and safety concerns of using palladium and phenylboronic acid, proposing an alternative method involving methyl nitrite and 2-fluoro-4-bromoaniline to achieve desired outcomes efficiently and safely (Qiu et al., 2009).

Analytical Methods for Biogenic Amines

Research on the determination of biogenic amines (BAs) in foods highlights the role of fluorophenyl derivatives in developing analytical methods. The analysis of BAs, due to their implications in food safety and quality, utilizes techniques like high-performance liquid chromatography (HPLC) with fluorometric detection after derivatization, showcasing the application of fluorophenyl-based compounds in enhancing analytical sensitivity and specificity (Önal, 2007).

Environmental Chemistry and Toxicology

In environmental chemistry, the degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs) is a significant area of study. Research focuses on the efficacy of AOPs in breaking down recalcitrant compounds, where derivatives of fluorophenyl compounds might play a role in understanding and enhancing these degradation processes (Bhat & Gogate, 2021).

Photophysical Properties and Applications

Fluorophenyl derivatives are investigated for their unique photophysical properties, such as in the development of fluorescent chemosensors. These compounds can serve as platforms for designing sensors with high selectivity and sensitivity for various analytes, including metal ions and biomolecules, indicating their potential in biochemical and medical diagnostics (Roy, 2021).

Material Science and Engineering

Amine-functionalized metal–organic frameworks (MOFs) represent another research domain where fluorophenyl compounds could be relevant. These materials, functionalized with amino groups, exhibit enhanced performance in gas storage, separation, and catalysis due to the strong interaction between CO2 and the basic amine functionalities, underscoring the versatile applications of fluorophenyl derivatives in materials science (Lin, Kong, & Chen, 2016).

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCBPXHMAQFYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016506-81-2
Record name 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.